Sodium sulfonates
Description
Sodium sulfonates (R-SO₃⁻Na⁺) are organosulfur compounds characterized by a sulfonate group (-SO₃⁻) bonded to an organic moiety (R), typically an alkyl or aryl chain. These compounds are widely utilized in industrial and biological applications due to their amphiphilic properties, thermal stability, and solubility in polar solvents . Key applications include:
- Surfactants and emulsifiers in detergents, lubricants, and metalworking fluids .
- Corrosion inhibitors in oilfield chemicals .
- Intermediates in pharmaceutical and agrochemical synthesis .
Their physicochemical behavior, such as polarity and low volatility, makes them challenging to analyze via gas chromatography (GC), necessitating specialized derivatization methods .
Properties
CAS No. |
133272-42-1 |
|---|---|
Molecular Formula |
C20H28O4 |
Synonyms |
Sodium sulfonates |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Structural and Functional Group Differences
| Compound | Formula | Functional Group | Key Structural Features |
|---|---|---|---|
| Sodium sulfonate | R-SO₃⁻Na⁺ | Sulfonate (-SO₃⁻) | Organic R group bonded to sulfonate anion |
| Sulfate | SO₄²⁻ | Sulfate (-SO₄²⁻) | Inorganic anion; no organic R group |
| Sulfonamide | R-SO₂-NR₁R₂ | Sulfonamide | Sulfonyl group bonded to amine |
| Sulfinic acid | R-SO₂H | Sulfinic acid | Sulfinyl group (-SO₂) with one hydroxyl |
| Sulfonyl chloride | R-SO₂Cl | Sulfonyl chloride | Reactive intermediate for sulfonate synthesis |
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | Sodium Sulfonates | Sulfates | Sulfonamides |
|---|---|---|---|
| Solubility in water | High (polar groups) | Very high | Moderate |
| Thermal stability | High (stable up to 200°C) | Moderate | Variable |
| Volatility | Low | Non-volatile | Low |
| Reactivity | Mild (anionic) | Inert | High (nucleophilic) |
Research Findings :
- This compound require derivatization (e.g., methylation) for GC analysis due to their polarity and low volatility .
- Sulfates, being inorganic, lack the organic R group, reducing their utility in micelle formation but enhancing roles in detergents and fertilizers .
Table 3: Application-Specific Performance
Notable Contrasts:
- Sulfonates vs. Sulfonamides : Sulfonamides’ amine group enables hydrogen bonding, critical for drug-receptor interactions, whereas sulfonates excel in ionic interactions (e.g., surfactant micelles) .
- Environmental Impact : Sulfonates persist in aquatic systems due to stability, while sulfates contribute to eutrophication .
Challenges :
- Sulfonate synthesis often requires harsh conditions (e.g., SO₃ gas), whereas sulfonamides can be synthesized under milder, catalytic protocols .
Q & A
Q. How can sodium sulfonate photodegradation pathways be elucidated for environmental remediation studies?
- Methodological Answer : Use UV-vis spectroscopy coupled with LC-MS/MS to track intermediate formation under controlled light exposure. Perform radical trapping experiments (e.g., with tert-butanol for hydroxyl radicals) to identify dominant degradation mechanisms .
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